molecular formula C14H10BrNO5 B3150269 2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde CAS No. 685873-72-7

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde

Cat. No. B3150269
M. Wt: 352.14 g/mol
InChI Key: HAXGCGLWVUUKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (also known as 2-bromo-isovanillin), involves the bromination of 3-hydroxy-4-methoxybenzaldehyde .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde serves as an intermediate in various chemical syntheses due to its reactive functional groups. For instance, in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound that might have potential applications in organic chemistry or pharmaceuticals, 3-hydroxy-4-methoxy-benzaldehyde is subjected to hydrogenation, protection, and alkylation steps, highlighting a process that could be analogous to the use of 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde in similar chemical transformations (Banerjee, Poon, & Bedoya, 2013).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives similar to 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde are utilized to synthesize complex compounds. For example, microwave-assisted solvothermal reactions involving similar bromo-methoxy-benzaldehyde compounds have led to the creation of novel nickel(II) compounds with potential applications in catalysis, molecular magnetism, and as precursors for materials with unique optical or electronic properties (Xiao et al., 2011).

Organic Electronics and Polymer Science

In the field of organic electronics and polymer science, the structural motifs present in 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde are integral to synthesizing novel copolymers. These copolymers, derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, show promise in the development of new materials for electronic applications due to their unique thermal and electronic properties. Such compounds are synthesized via the Knoevenagel condensation of substituted benzaldehydes, highlighting a method that could be applicable to 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde for the generation of new electronic materials (Kharas et al., 2016).

properties

IUPAC Name

2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c1-20-12-7-2-9(8-17)13(15)14(12)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXGCGLWVUUKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde

Synthesis routes and methods I

Procedure details

To a stirred suspension of potassium fluoride (1.89 gm, 0.0326 mol) in dry DMSO (10 ml) was added a solution of 2-bromoisovanillin (5.0 gm, 0.0217 mol) in DMSO (10 ml). A solution of 4-fluoronitrobenzene (5.0 gm, 0.0260 mol) in DMSO (5 ml) was added to the above suspension and the reaction mixture was stirred at 140° C. for 4 h. The reaction mixture was cooled to room temperature and the contents were poured into water (150 ml) and extracted with ethyl acetate (50 ml×3). The organic extracts were combined and washed with 1N sodium hydroxide (25 ml×2), water and brine and dried over anhydrous sodium sulfate. The dried organic layer was concentrated in vacuo and the residue was purified by silica-gel column chromatography using 20% ethyl acetate-petroleum ether as the eluent to give 2-bromo-3-(p-nitrophenoxy)-4-methoxy benzaldehyde as a pale yellow solid (5.0 gm) mp: 132-140° C.
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred suspension of potassium fluoride (125 mg, 2.104 mmol) in dry DMSO (2.5 ml) was added a solution of 2-bromo-4-cyclopentoxy-3-hydroxy-benzaldehyde (500 mg, 1.754 mmol) in DMSO (2.5 ml). A solution of 4-fluoronitrobenzene (500 mg, 2.631 mmol) in DMSO (2.5 ml) was added to the above suspension and the reaction mixture was stirred at 140° C. for 6 h. The reaction mixture was cooled to room temperature and the contents were poured into water (100 ml) and extracted with ethyl acetate (50 ml×3). The organic extracts were combined and washed with 1N sodium hydroxide (25 ml×2), water and brine and dried over anhydrous sodium sulfate. The dried organic layer was concentrated in vacuo to give 2-bromo-3-(p-nitrophenoxy)-4-methoxy benzaldehyde as a pale yellow solid (500 mg) mp: 115-117° C.
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
2-bromo-4-cyclopentoxy-3-hydroxy-benzaldehyde
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Bromo-3-hydroxy-4-methoxy-benzaldehyde (15.0 g, 64.9 mmoles) is dissolved in DMSO (100 mL). Potassium hydroxide (4.01 g, 71.4 mmoles) and 1-Fluoro-4-nitro-benzene (13.74 g, 97.4 mmoles) are added to the solution. The reaction mixture is stirred at 130° C. for 3 hours. As the crude is poured in water (500 mL), precipitation occurs. The solid is filtered, washed with water and dried under vacuum overnight. The pale-brown solid obtained (23.4 g) is used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step Two
Quantity
13.74 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.